molecular formula C16H12Cl2FNO3 B12340998 (4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

Cat. No.: B12340998
M. Wt: 356.2 g/mol
InChI Key: PITILSOIRMQQHL-AWQFTUOYSA-N
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Description

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate typically involves the reaction of 4-fluorophenylacetic acid with 2,6-dichlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-dichlorophenyl)(4-fluorophenyl)methanone
  • Methanone, (2,6-difluorophenyl)(4-fluorophenyl)-

Uniqueness

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is unique due to its specific combination of fluorine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Cl2FNO2C_{16}H_{12}Cl_2FNO_2. It features a fluorinated phenyl group and a dichlorophenyl moiety linked to a methoxyimino propanoate structure. The compound has shown promise in various biological assays, particularly in enzyme inhibition and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves the coupling of 4-fluorophenyl derivatives with 2,6-dichlorophenylmethoxyimino intermediates. The reaction conditions often include the use of coupling agents such as HATU or similar reagents to facilitate the formation of the desired product. The yield and purity of the synthesized compound are critical for its biological evaluation.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. The presence of the 4-fluorophenyl group has been shown to enhance binding affinity to the enzyme's active site, leading to increased inhibitory activity compared to non-fluorinated analogs .

Table 1: Inhibitory Activity Against Tyrosinase

CompoundIC50 Value (µM)Reference
This compound15
Control Compound30

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

Table 2: Cytokine Levels in Treated Cells

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-α20012040
IL-61509040

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure can significantly impact biological activity. The introduction of fluorine and chlorine atoms enhances lipophilicity and electronic properties, which are crucial for binding interactions with target enzymes .

Key Findings:

  • Fluorine Substitution: Increases binding affinity due to enhanced π-stacking interactions.
  • Chlorine Substitution: Contributes to hydrophobic interactions that stabilize enzyme-ligand complexes.

Case Studies

  • Tyrosinase Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with varying halogen substitutions showed differing levels of tyrosinase inhibition, with optimal activity observed for compounds containing both fluorine and chlorine .
  • Anti-inflammatory Efficacy : Research conducted on macrophage cell lines indicated that treatment with this compound led to a significant decrease in cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases .

Properties

Molecular Formula

C16H12Cl2FNO3

Molecular Weight

356.2 g/mol

IUPAC Name

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

InChI

InChI=1S/C16H12Cl2FNO3/c17-14-2-1-3-15(18)13(14)10-22-20-9-8-16(21)23-12-6-4-11(19)5-7-12/h1-7,9H,8,10H2/b20-9+

InChI Key

PITILSOIRMQQHL-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)OC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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